molecular formula C21H27N3O2 B2538281 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-62-0

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2538281
CAS No.: 1049374-62-0
M. Wt: 353.466
InChI Key: WPIRUFCTOZEQNQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a methoxy group and a phenylpiperazine moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and phenylpiperazine moiety contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIRUFCTOZEQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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